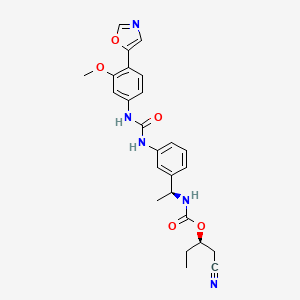
Elomotecan hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elomotecan Hydrochloride is a small molecule drug that belongs to the homocamptothecin family. It is a highly potent inhibitor of both topoisomerase I and topoisomerase II, enzymes critical for DNA replication and cell division. This compound has shown superior efficacy in reducing the proliferation of various tumor cells compared to other reference anticancer drugs targeting these topoisomerases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elomotecan Hydrochloride is synthesized through a series of chemical reactions involving the homocamptothecin scaffoldThe synthetic route typically includes steps such as esterification, amidation, and chlorination under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product. The compound is often produced in bulk and stored under specific conditions to preserve its stability .
Chemical Reactions Analysis
Types of Reactions: Elomotecan Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
Elomotecan Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of topoisomerases and the effects on DNA replication.
Biology: Investigated for its effects on cell division and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of solid tumors and other malignancies.
Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms
Mechanism of Action
Elomotecan Hydrochloride exerts its effects by inhibiting the activity of topoisomerase I and topoisomerase II. These enzymes are responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting these enzymes, this compound induces DNA damage, leading to cell cycle arrest and apoptosis. The molecular targets include the DNA-topoisomerase complexes, and the pathways involved are primarily related to DNA damage response and repair .
Comparison with Similar Compounds
Topotecan: Another topoisomerase I inhibitor used in cancer therapy.
Irinotecan: A topoisomerase I inhibitor used for the treatment of colorectal cancer.
Etoposide: A topoisomerase II inhibitor used in the treatment of various cancers.
Comparison: Elomotecan Hydrochloride is unique in its dual inhibition of both topoisomerase I and topoisomerase II, whereas compounds like Topotecan and Irinotecan primarily target topoisomerase I, and Etoposide targets topoisomerase II. This dual inhibition makes this compound a potent anticancer agent with a broader spectrum of activity .
Properties
CAS No. |
220997-99-9 |
|---|---|
Molecular Formula |
C29H33Cl2N3O4 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione;hydrochloride |
InChI |
InChI=1S/C29H32ClN3O4.ClH/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27;/h9-11,16,36H,4-8,12-15H2,1-3H3;1H/t29-;/m1./s1 |
InChI Key |
OLYFGLXPXPABOP-XXIQNXCHSA-N |
SMILES |
CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl |
Isomeric SMILES |
CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl |
Canonical SMILES |
CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl |
Appearance |
Solid powder |
| 220998-10-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BN 80927 BN-80927 elomotecan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide](/img/structure/B1684373.png)









![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)


